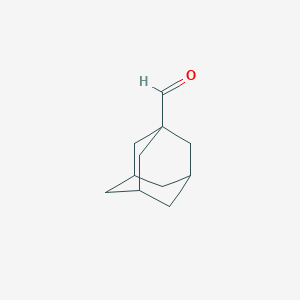

Adamantane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULQZKFBAHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452930 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-74-8 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adamantane-1-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its rigid, lipophilic adamantane cage, coupled with a reactive aldehyde functionality, offers a versatile platform for the synthesis of complex molecular architectures with tailored properties. This technical guide provides an in-depth overview of the fundamental properties of Adamantane-1-carbaldehyde, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.

Core Properties of Adamantane-1-carbaldehyde

Adamantane-1-carbaldehyde is a white to orange solid at room temperature.[1] Its distinctive structure imparts a high degree of lipophilicity, a desirable characteristic for enhancing the pharmacokinetic profiles of drug candidates.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| CAS Number | 2094-74-8 | [3] |

| IUPAC Name | adamantane-1-carbaldehyde | [3] |

| Appearance | White to orange solid | [1] |

| Melting Point | 189-198 °C | [4] |

| Boiling Point | 239 °C | [5] |

| Flash Point | 82 °C | [5] |

| Density | 1.166 g/cm³ | [5] |

| Solubility | Readily soluble in nonpolar organic solvents. Practically insoluble in water. | [6] |

| InChI Key | DZULQZKFBAHSRX-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The spectroscopic signature of Adamantane-1-carbaldehyde is well-defined, allowing for its unambiguous identification.

| Spectroscopy | Key Features | Reference |

| ¹³C NMR | The carbonyl carbon of the aldehyde group exhibits a characteristic signal in the highly deshielded region, typically above 200 ppm. The adamantane cage carbons show distinct signals, with the substitution causing a shift in their values compared to unsubstituted adamantane. The quaternary carbon attached to the aldehyde is significantly shifted, and the other cage carbons (CH and CH₂) show four distinct signals due to the loss of symmetry. | [7] |

| ¹H NMR | The aldehyde proton gives a characteristic downfield signal. The protons on the adamantane cage appear as a series of multiplets. | [1] |

| FTIR | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is observed. | [8][9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the adamantane cage. | [4] |

Synthesis of Adamantane-1-carbaldehyde

Several synthetic routes to Adamantane-1-carbaldehyde have been established, with two prominent methods being the Swern oxidation of 1-adamantylmethanol and the GaCl₃-mediated carbonylation of adamantane.

Experimental Protocols

1. Swern Oxidation of 1-Adamantylmethanol

This method is a mild and efficient way to oxidize the primary alcohol to the corresponding aldehyde.[7]

-

Materials: 1-Adamantylmethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in CH₂Cl₂ at -78 °C, add a solution of DMSO (2.7 equivalents) in CH₂Cl₂ dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of 1-adamantylmethanol (1.0 equivalent) in CH₂Cl₂ dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10]

-

2. GaCl₃-Mediated Carbonylation of Adamantane

This method provides a direct route to Adamantane-1-carbaldehyde from the parent hydrocarbon.[3][11]

-

Materials: Adamantane, Gallium(III) chloride (GaCl₃), 1,2-Dichloroethane, Carbon monoxide (CO).

-

Procedure:

-

In a reaction vessel, place adamantane (1.0 equivalent) and GaCl₃ (1.0 equivalent) in 1,2-dichloroethane.

-

Pressurize the vessel with carbon monoxide (1 atm).

-

Stir the reaction mixture at room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.

-

Purify by appropriate methods if necessary.[3]

-

Applications in Drug Discovery and Development

The adamantane moiety is often referred to as a "lipophilic bullet" in medicinal chemistry.[12] Its incorporation into drug candidates can significantly enhance their pharmacokinetic properties, such as increasing lipophilicity and metabolic stability, which can lead to improved bioavailability and a longer half-life.[2] Adamantane-1-carbaldehyde serves as a key intermediate for the synthesis of a wide range of adamantane-containing pharmacophores.

Derivatives of adamantane have shown a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[13][14] One of the well-established mechanisms of action for some adamantane derivatives is the blockage of N-methyl-D-aspartate (NMDA) receptor channels, which are crucial for excitatory neurotransmission in the central nervous system.[12][15] This activity is the basis for the neuroprotective effects of certain adamantane-based drugs.[15]

Safety and Handling

Adamantane-1-carbaldehyde should be handled with care in a well-ventilated area.[16] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[15] Store the compound in a tightly sealed container in a cool, dry place.[16]

Conclusion

Adamantane-1-carbaldehyde is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications, particularly in the pharmaceutical sector. Its unique structural and physicochemical properties make it an attractive starting material for the synthesis of novel compounds with enhanced biological activities and improved drug-like characteristics. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important building block.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane-1-carbaldehyde | High Purity | RUO Supplier [benchchem.com]

- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 11. Efficient synthesis of 1-adamantanecarboxaldehyde by the GaCl3-mediated carbonylation of adamantane under mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

Adamantane-1-carbaldehyde: A Technical Guide to a Versatile Building Block in Medicinal Chemistry and Materials Science

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of adamantane-1-carbaldehyde, a key synthetic intermediate. Its unique structural properties—a rigid, lipophilic adamantane cage coupled with a reactive aldehyde group—make it a valuable precursor for the development of novel therapeutics and advanced materials. This document details its chemical structure, physicochemical properties, established synthetic protocols, and its role as a foundational scaffold for diverse molecular architectures.

Chemical Structure and Nomenclature

Adamantane-1-carbaldehyde is an organic compound characterized by a tricyclic alkane, adamantane, substituted with a formyl group at one of its four equivalent bridgehead positions.

-

IUPAC Name: adamantane-1-carbaldehyde[1]

-

Synonyms: 1-Adamantanecarboxaldehyde, 1-Adamantylcarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.1³,⁷]decane-1-carboxaldehyde[1]

-

Chemical Formula: C₁₁H₁₆O

-

CAS Number: 2094-74-8

The structure combines the bulky, three-dimensional, and highly stable adamantane core with the versatile reactivity of an aldehyde, enabling a wide range of chemical transformations.

Physicochemical and Computed Properties

The distinct properties of adamantane-1-carbaldehyde are summarized below. These data are crucial for its application in chemical synthesis, guiding decisions on reaction conditions, purification, and formulation.

| Property | Value | Reference |

| Molecular Weight | 164.24 g/mol | --INVALID-LINK-- |

| Physical Form | White to orange solid | --INVALID-LINK-- |

| Boiling Point | 239 °C | --INVALID-LINK-- |

| Melting Point | 82 °C | --INVALID-LINK-- |

| Density | 1.166 g/cm³ | --INVALID-LINK-- |

| XLogP3-AA | 2.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

Key Applications and Synthetic Utility

Adamantane-1-carbaldehyde serves as a critical starting material in diverse fields, primarily due to the advantageous properties conferred by the adamantyl moiety. The adamantane cage often enhances the lipophilicity, metabolic stability, and target-binding affinity of pharmacologically active molecules.[2][3] This has led to its use in the development of antiviral, antidiabetic, and neuroprotective agents.[4][5]

In materials science, the rigidity and thermal stability of the adamantane structure are exploited in the synthesis of high-performance polymers, photoresists, and metal-organic frameworks (MOFs).[2][6] The aldehyde functional group provides a versatile handle for derivatization through reactions such as condensation, reductive amination, and nucleophilic addition.[2]

Caption: Synthetic pathways from adamantane-1-carbaldehyde.

Experimental Protocols

Detailed methodologies for the synthesis of adamantane-1-carbaldehyde are provided below. These protocols represent common and efficient routes to obtaining this key intermediate.

Protocol 1: Swern Oxidation of 1-Adamantylmethanol

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild conditions, minimizing over-oxidation to carboxylic acids.[7]

Materials:

-

1-Adamantylmethanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions, cooled to -78 °C (e.g., with a dry ice/acetone bath)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Charge the flask with anhydrous DCM and cool the solution to -78 °C.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred DCM.

-

In a separate flask, prepare a solution of anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes. Caution: Gas evolution (CO, CO₂) occurs.[8]

-

Prepare a solution of 1-adamantylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 20-30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction mixture may become thick. Continue stirring for an additional 10 minutes at -78 °C.[8]

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by flash column chromatography or recrystallization to yield pure adamantane-1-carbaldehyde.

Protocol 2: Gallium(III) Chloride-Mediated Carbonylation of Adamantane

This method provides a direct route from adamantane to the target aldehyde under mild conditions (room temperature and atmospheric pressure of carbon monoxide).

Materials:

-

Adamantane

-

Gallium(III) chloride (GaCl₃), 1.0 M solution in methylcyclohexane

-

1,2-Dichloroethane (DCE), anhydrous

-

Carbon monoxide (CO) gas

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Screw-cap vial with a rubber septum, stainless steel autoclave

Procedure:

-

To an 8 mL screw-cap vial, add GaCl₃ solution (1.0 equivalent, e.g., 1 mmol in 1 mL).

-

Remove the methylcyclohexane solvent in vacuo.

-

Dissolve the resulting GaCl₃ residue in anhydrous 1,2-dichloroethane (e.g., 0.5 mL).

-

Add adamantane (1.0 equivalent, e.g., 136 mg for 1 mmol) to the solution.

-

Seal the vial with the rubber septum and insert a syringe needle to act as a vent.

-

Place the vial inside a 50 mL stainless steel autoclave.

-

Flush the autoclave system three times with carbon monoxide at 10 atm, then pressurize to 1 atm of CO.

-

Stir the reaction at room temperature for 40 minutes.

-

After the reaction period, carefully vent the autoclave and remove the vial.

-

Quench the reaction mixture by adding a saturated aqueous solution of Na₂CO₃.

-

Extract the product with an organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via chromatography to obtain adamantane-1-carbaldehyde (yields up to 84% have been reported).

References

- 1. 1-Adamantanecarboxaldehyde | C11H16O | CID 11041050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane-1-carbaldehyde | High Purity | RUO Supplier [benchchem.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

Synthesis of Adamantane-1-carbaldehyde from Adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carbaldehyde is a key building block in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by its rigid, three-dimensional adamantane cage. Its synthesis from the parent hydrocarbon, adamantane, can be achieved through several strategic routes. This technical guide provides an in-depth overview of the most efficient and reliable methods for the preparation of adamantane-1-carbaldehyde, with a focus on direct formylation and a two-step sequence involving carboxylation followed by reduction and oxidation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the practical application of these synthetic methodologies.

Introduction

The adamantane moiety is a valuable pharmacophore and a versatile component in the design of advanced materials. Its incorporation into molecular structures can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold for precise functionalization. Adamantane-1-carbaldehyde serves as a crucial intermediate, enabling the introduction of the adamantyl group and further chemical transformations via its reactive aldehyde functionality. This guide outlines two principal synthetic pathways from adamantane to adamantane-1-carbaldehyde, providing detailed experimental procedures and comparative data to aid in the selection of the most suitable method for a given research objective.

Synthetic Pathways

Two primary and effective routes for the synthesis of adamantane-1-carbaldehyde from adamantane are detailed below:

-

Direct GaCl₃-Mediated Formylation: A highly efficient, one-step method involving the direct carbonylation of adamantane.

-

Two-Step Synthesis via Adamantane-1-carboxylic Acid: A robust, two-step sequence that proceeds through the well-established Koch-Haaf carboxylation, followed by conversion of the resulting carboxylic acid to the aldehyde.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Method 1: Direct Gallium Trichloride-Mediated Formylation

This method offers a direct and high-yielding synthesis of adamantane-1-carbaldehyde from adamantane under mild conditions.

Experimental Protocol: GaCl₃-Mediated Formylation[1]

-

Preparation: In a glovebox, add gallium trichloride (GaCl₃; 1.0 mmol, 176.1 mg) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

-

Solvent and Reactant Addition: Remove the vial from the glovebox and dissolve the GaCl₃ in 1,2-dichloroethane (0.5 mL). Add adamantane (1.0 mmol, 136.2 mg) to the solution.

-

Reaction Setup: Seal the vial with a cap containing a rubber septum. Place the vial inside a 50 mL stainless steel autoclave.

-

Carbon Monoxide Purge and Pressurization: Introduce a syringe needle through the septum for pressure equalization. Flush the autoclave with carbon monoxide (CO) at 10 atm three times. Finally, pressurize the autoclave to 1 atm with CO.

-

Reaction: Stir the reaction mixture at room temperature for 40 minutes.

-

Work-up: After 40 minutes, carefully vent the autoclave. Remove the vial and quench the reaction mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous mixture with diethyl ether (Et₂O) three times.

-

Purification: Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield adamantane-1-carbaldehyde.

Quantitative Data: Direct Formylation

| Reagent/Parameter | Value | Reference |

| Starting Material | Adamantane | [1] |

| Key Reagent | Gallium Trichloride (GaCl₃) | [1] |

| Gas | Carbon Monoxide (CO) | [1] |

| Pressure | 1 atm | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 40 minutes | [1] |

| Yield | up to 84% | [1] |

Reaction Pathway: Direct Formylation

Caption: Direct GaCl₃-mediated formylation of adamantane.

Method 2: Two-Step Synthesis via Adamantane-1-carboxylic Acid

This classic and reliable route involves the initial carboxylation of adamantane, followed by a two-stage conversion of the carboxylic acid to the aldehyde.

Step 2a: Koch-Haaf Carboxylation of Adamantane

Experimental Protocol: Synthesis of Adamantane-1-carboxylic Acid[2]

-

Reaction Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube. Charge the flask with 96% sulfuric acid (H₂SO₄; 470 g, 255 mL), carbon tetrachloride (CCl₄; 100 mL), and adamantane (13.6 g, 0.100 mol).

-

Initial Cooling and Reagent Addition: Cool the well-stirred mixture to 17–19 °C in an ice bath. Add 1 mL of 98% formic acid.

-

Slow Addition of Reagents: Prepare a solution of t-butyl alcohol (29.6 g, 38 mL, 0.40 mol) in 98–100% formic acid (55 g, 1.2 mol). Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.

-

Quenching: Pour the reaction mixture onto 700 g of crushed ice.

-

Extraction: Separate the layers and extract the aqueous acidic layer with three 100-mL portions of carbon tetrachloride.

-

Isolation of Ammonium Salt: Combine the organic layers and shake with 110 mL of 15N ammonium hydroxide. Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.

-

Acidification and Final Extraction: Wash the salt with 20 mL of cold acetone and suspend it in 250 mL of water. Make the suspension strongly acidic with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

-

Purification: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude adamantane-1-carboxylic acid. Recrystallize from a mixture of methanol and water.

Step 2b: Conversion of Adamantane-1-carboxylic Acid to Adamantane-1-carbaldehyde

This conversion is typically performed in two stages: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Experimental Protocol: Reduction of Adamantane-1-carboxylic Acid

Note: This is a representative procedure based on the known reactivity of borane-THF with carboxylic acids.[2]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve adamantane-1-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF; approximately 1.5–2.0 equiv) dropwise via a syringe or an addition funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12–24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid and extract the product with ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield adamantane-1-methanol.

Two common and mild oxidation methods are presented below.

Experimental Protocol: Swern Oxidation

-

Activator Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO; 2.2 equiv) to the oxalyl chloride solution and stir for 15 minutes.

-

Alcohol Addition: Add a solution of adamantane-1-methanol (1.0 equiv) in DCM to the reaction mixture and stir for 30–60 minutes at -78 °C.

-

Base Addition: Add triethylamine (5.0 equiv) and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with DCM.

-

Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Reaction Setup: Dissolve adamantane-1-methanol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Oxidant Addition: Add Dess-Martin periodinane (1.1–1.5 equiv) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 1–3 hours), as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers are clear.

-

Extraction: Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography.

Quantitative Data: Two-Step Synthesis

Step 2a: Koch-Haaf Carboxylation

| Reagent/Parameter | Value | Reference |

| Starting Material | Adamantane | [3] |

| Key Reagents | Formic Acid, Sulfuric Acid, t-Butyl Alcohol | [3] |

| Temperature | 17–25 °C | [3] |

| Reaction Time | 1.5–2.5 hours | [3] |

| Yield | 67–72% | [3] |

Step 2b: Conversion to Aldehyde

| Reaction Stage | Method | Typical Yield |

| Reduction of Carboxylic Acid | BH₃·THF | High (>90%) |

| Oxidation of Alcohol | Swern Oxidation | High (>85%) |

| Oxidation of Alcohol | Dess-Martin Oxidation | High (>90%) |

Reaction Pathway: Two-Step Synthesis

Caption: Two-step synthesis of adamantane-1-carbaldehyde.

Conclusion

The synthesis of adamantane-1-carbaldehyde from adamantane can be effectively accomplished by either a direct, high-yielding GaCl₃-mediated formylation or a robust, multi-step sequence commencing with the Koch-Haaf reaction. The choice of method will depend on factors such as the availability of reagents, desired scale, and tolerance of the reaction conditions to other functional groups in more complex substrates. The direct formylation is notable for its efficiency and mild conditions, while the two-step route relies on well-established and highly reliable transformations. This guide provides the necessary detailed protocols and comparative data to enable researchers to confidently select and implement the most appropriate synthetic strategy for their specific needs.

References

An In-depth Technical Guide to Adamantane-1-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adamantane-1-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, synthesis protocols, and its significant role in the landscape of modern drug discovery.

Core Properties of Adamantane-1-carbaldehyde

Adamantane-1-carbaldehyde, a derivative of the rigid, cage-like hydrocarbon adamantane, possesses unique physicochemical properties that make it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 2094-74-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O | [1][2][3] |

| Molecular Weight | 164.24 g/mol | [1][3] |

| Synonyms | 1-Adamantanecarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.1³,⁷]decane-1-carboxaldehyde | [1][2][5] |

Synthesis of Adamantane-1-carbaldehyde

An efficient synthesis of Adamantane-1-carbaldehyde can be achieved through the Gallium(III) chloride-mediated carbonylation of adamantane. This method is notable for its mild reaction conditions.[6]

Experimental Protocol: GaCl₃-Mediated Carbonylation

Objective: To synthesize Adamantane-1-carbaldehyde from adamantane.

Materials:

-

Adamantane

-

Gallium(III) chloride (GaCl₃) solution (1.0 M in methylcyclohexane)

-

1,2-dichloroethane

-

Carbon monoxide (CO) gas

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

8 mL screw-cap vial with a rubber septum

-

50 mL stainless steel autoclave

-

Syringe and syringe needle

Procedure:

-

Aseptically, charge an 8 mL screw-cap vial with 1 mL of a 1.0 M solution of GaCl₃ in methylcyclohexane (1 mmol) using a syringe.

-

Remove the methylcyclohexane solvent in vacuo.

-

Dissolve the resulting GaCl₃ residue in 0.5 mL of 1,2-dichloroethane.

-

Add 136 mg of adamantane (1 mmol) to the solution.

-

Seal the vial with the rubber septum and introduce a syringe needle through it.

-

Place the vial inside a 50 mL stainless steel autoclave.

-

Flush the autoclave system three times with carbon monoxide at 10 atm.

-

Pressurize the autoclave to 1 atm with carbon monoxide.

-

Allow the reaction to proceed for 40 minutes at room temperature.

-

After the reaction is complete, carefully remove the vial from the autoclave.

-

Quench the reaction by treating the mixture with a saturated aqueous solution of Na₂CO₃.

Results: This protocol can yield up to 84% of Adamantane-1-carbaldehyde. The proposed reaction mechanism involves the initial abstraction of a hydride from adamantane by GaCl₃ to form a 1-adamantyl cation. This cation then reacts with carbon monoxide to form an acylium cation, which subsequently abstracts a hydride to yield the final product.[6]

Applications in Drug Discovery and Medicinal Chemistry

The adamantane moiety is a highly valued pharmacophore in drug design due to its unique, rigid, and lipophilic structure.[2][7] This "lipophilic bullet" can enhance the pharmacokinetic properties of drug candidates by increasing their bioavailability and metabolic stability.[3][7] Adamantane-1-carbaldehyde serves as a crucial intermediate in the synthesis of several important therapeutic agents.

Intermediate for Anti-HIV Agents and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Adamantane-1-carbaldehyde is a key precursor for the synthesis of 2-adamantyl-substituted thiazolidin-4-ones, which have demonstrated anti-HIV activities.[1] Furthermore, it is utilized in the production of Saxagliptin, a potent and selective DPP-4 inhibitor for the management of type 2 diabetes.[1][3] The adamantane group in Saxagliptin plays a significant role in its binding characteristics and overall therapeutic efficacy.[3]

The Adamantane Scaffold in Therapeutics

Adamantane derivatives have found broad applications in various therapeutic areas:

-

Antiviral Agents: The first successful application of an adamantane derivative in medicine was 1-aminoadamantane (amantadine), which showed potent activity against the Influenza A virus.[2][7]

-

Neurodegenerative Diseases: Memantine, another adamantane derivative, is a well-known non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[8] The biological activity of such derivatives in conditions like Parkinson's disease is linked to their ability to block NMDA receptor channels, which are crucial for excitatory neurotransmission in the central nervous system.[9]

-

Anticancer and Antimicrobial Properties: Research has also explored adamantane derivatives for their potential as anticancer and antimicrobial agents.[10]

Biological Activity and Signaling Pathways

The therapeutic effects of many adamantane-containing drugs are often attributed to their interaction with specific biological targets. For instance, adamantane derivatives can act as antagonists for P2X7 receptors, which are implicated in chronic pain.

P2X7 Receptor Antagonism

Certain adamantane-containing benzamide molecules have been identified as potent antagonists of the P2X7 receptor.[11] The activation of P2X7 receptors by ATP can trigger the release of neurotransmitters like glutamate. By blocking these receptors, adamantane derivatives can inhibit this release, which may contribute to their analgesic properties.[11]

Below is a conceptual workflow illustrating the role of an adamantane derivative in modulating P2X7 receptor activity.

Caption: P2X7 receptor inhibition by an adamantane derivative.

This diagram illustrates how an adamantane derivative can block the P2X7 receptor, thereby preventing ATP-stimulated glutamate release, a mechanism relevant to its potential analgesic effects.[11]

Conclusion

Adamantane-1-carbaldehyde is a versatile and valuable chemical intermediate with significant applications in the development of novel therapeutics. Its unique structural features, derived from the adamantane core, contribute to the enhanced pharmacological profiles of the resulting drug molecules. A thorough understanding of its properties and synthesis is crucial for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. labshake.com [labshake.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. adamantane-1-carbaldehyde | 2094-74-8 | Buy Now [molport.com]

- 5. 1-Adamantanecarboxaldehyde | C11H16O | CID 11041050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Adamantane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of Adamantane-1-carbaldehyde. It includes detailed experimental protocols for its synthesis and characterization, alongside key reactivity data, to support its application in research and development.

Core Properties and Identifiers

Adamantane-1-carbaldehyde is a derivative of adamantane, a rigid, cage-like hydrocarbon. The presence of a reactive aldehyde group on the stable adamantyl scaffold makes it a valuable building block in medicinal chemistry and materials science.[1] Its bulky, lipophilic nature can enhance the metabolic stability and binding affinity of drug candidates.[1]

Compound Identifiers

A comprehensive list of identifiers for Adamantane-1-carbaldehyde is provided below for unambiguous reference.

| Identifier | Value |

| IUPAC Name | adamantane-1-carbaldehyde[2] |

| CAS Number | 2094-74-8[3][4] |

| Molecular Formula | C₁₁H₁₆O[3][4][5] |

| Molecular Weight | 164.24 g/mol [5] |

| InChI | InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2[2] |

| InChIKey | DZULQZKFBAHSRX-UHFFFAOYSA-N[2] |

| SMILES | O=CC12CC3CC(CC(C3)C1)C2[4] |

| Synonyms | 1-Adamantanecarboxaldehyde, 1-Adamantylcarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.13,7]decane-1-carboxaldehyde[4] |

Physical Properties

The physical characteristics of Adamantane-1-carbaldehyde are summarized in the following table. The parent compound, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[6] Due to the addition of a polar aldehyde group, Adamantane-1-carbaldehyde is expected to be soluble in a range of common organic solvents.

| Property | Value |

| Appearance | White to orange solid[3] |

| Boiling Point | 239 °C[5] |

| Flash Point | 82 °C[5] |

| Density | 1.166 g/cm³[5] |

| Topological Polar Surface Area | 17.1 Ų[5] |

| Hydrogen Bond Donor Count | 0[5] |

| Hydrogen Bond Acceptor Count | 1[5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of Adamantane-1-carbaldehyde. Below are the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework and the chemical environment of protons.[1]

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~9.31 | Singlet, aldehydic proton (CHO) |

| ~1.7-2.1 | Broad multiplets, 15 protons of the adamantane cage | |

| ¹³C NMR | >200 | Carbonyl carbon (C=O) |

| (Varies) | Quaternary carbon attached to the aldehyde | |

| ~28-40 | Signals corresponding to the CH and CH₂ groups of the adamantane cage |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the adamantyl cage and the aldehyde functional group.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2900-2850 | C-H stretch (adamantane) | Strong |

| ~2800 and ~2700 | C-H stretch (aldehyde) | Medium, two distinct bands |

| ~1720 | C=O stretch (aldehyde) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for this volatile and thermally stable compound.

Experimental Protocols

Synthesis of Adamantane-1-carbaldehyde

Several synthetic routes to Adamantane-1-carbaldehyde have been established, primarily involving oxidation or carbonylation reactions.

This method is known for its mild reaction conditions and good yields.

Protocol:

-

A solution of oxalyl chloride in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, followed by a solution of 1-adamantylmethanol.

-

The reaction is stirred for a specified period at this temperature.

-

A hindered base, such as triethylamine, is added to the mixture.

-

The reaction is allowed to warm to room temperature.

-

The product is isolated through an aqueous workup followed by extraction with an organic solvent.

-

Purification is typically achieved by column chromatography or distillation.

This method allows for the direct formylation of the adamantane core under mild conditions.

Protocol:

-

Gallium(III) chloride (GaCl₃) is placed in a reaction vial, and the solvent from its stock solution (e.g., methylcyclohexane) is removed in vacuo.

-

The residue is dissolved in 1,2-dichloroethane, and adamantane is added.

-

The vial is placed in a stainless-steel autoclave.

-

The system is flushed multiple times with carbon monoxide (CO) gas and then pressurized to 1 atm.

-

The reaction is stirred at room temperature for approximately 40 minutes.

-

The reaction mixture is quenched with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

The product is extracted and purified. This method can achieve yields of up to 84%.

Characterization Workflow

A typical workflow for the synthesis and characterization of Adamantane-1-carbaldehyde is depicted below.

Caption: General workflow for the synthesis and characterization of Adamantane-1-carbaldehyde.

Chemical Reactivity

The aldehyde group of Adamantane-1-carbaldehyde undergoes typical reactions of aldehydes, while the adamantane cage provides steric bulk and lipophilicity.

-

Oxidation: Can be oxidized to Adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-adamantylmethanol, using reducing agents such as sodium borohydride.

-

Condensation Reactions: It readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones (e.g., with 2,4-dinitrophenylhydrazine), and other condensation products.[7]

-

Allylation and Amination: It is used in allylation and amination reactions.[7]

The following diagram illustrates some of the key reactions of Adamantane-1-carbaldehyde.

Caption: Key chemical transformations of Adamantane-1-carbaldehyde.

This guide provides a foundational understanding of Adamantane-1-carbaldehyde for its effective use in synthetic and medicinal chemistry applications. For further details, consulting the primary literature is recommended.

References

- 1. Adamantane-1-carbaldehyde | High Purity | RUO Supplier [benchchem.com]

- 2. 1-Adamantanecarboxaldehyde | C11H16O | CID 11041050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adamantane-1-carbaldehyde | 2094-74-8 [sigmaaldrich.com]

- 4. adamantane-1-carbaldehyde | 2094-74-8 | Buy Now [molport.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. 1-Adamantane carboxaldehyde | 2094-74-8 | FA08990 [biosynth.com]

Navigating the Solubility Landscape of Adamantane-1-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of adamantane-1-carbaldehyde, a key building block in medicinal chemistry and materials science. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on chemical principles and data from structurally related compounds. Furthermore, it details established experimental protocols to empower researchers to determine precise solubility values tailored to their specific applications.

Core Concepts: Structure and Solubility Prediction

Adamantane-1-carbaldehyde's solubility profile is dictated by its unique bifunctional nature. It comprises a large, rigid, and highly lipophilic adamantane cage coupled with a polar aldehyde functional group. This structure suggests a nuanced solubility behavior, differing significantly from its parent hydrocarbon, adamantane.

-

Adamantane Cage (Lipophilic Character): The C₁₀H₁₅ tricyclic cage is nonpolar and voluminous. This moiety promotes solubility in nonpolar, aprotic organic solvents through van der Waals interactions. Adamantane itself is readily soluble in solvents like hexane and chloroform.[1][2]

-

Aldehyde Group (Polar Character): The formyl group (-CHO) introduces polarity and a hydrogen bond acceptor site. This feature enhances solubility in polar organic solvents, particularly those capable of dipole-dipole interactions or hydrogen bonding.

This duality means that adamantane-1-carbaldehyde is unlikely to be highly soluble at the extremes of the polarity spectrum (i.e., very nonpolar or very polar solvents) but will likely find optimal solubility in solvents of intermediate polarity or those with a good balance of polar and nonpolar characteristics.

Qualitative Solubility Profile

Based on its chemical structure and data from related adamantane derivatives, the following table summarizes the expected qualitative solubility of adamantane-1-carbaldehyde in common organic solvents.[3][4] This information is particularly relevant for selecting appropriate solvents for chemical synthesis, purification, and formulation. For instance, its use as a precursor in the synthesis of the drug Saxagliptin involves solvents like dichloromethane and acetone, implying sufficient reactivity and solubility in these media.[5][6]

Table 1: Predicted Qualitative Solubility of Adamantane-1-carbaldehyde

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor to Moderate | The large lipophilic cage favors interaction, but the polar aldehyde group limits extensive solvation by these nonpolar molecules. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good | These solvents offer a good balance, being relatively nonpolar to solvate the adamantane cage while having sufficient polarity to interact favorably with the aldehyde group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good | These solvents effectively solvate both the nonpolar cage and the polar aldehyde group. Acetone and THF are common solvents for reactions involving adamantane derivatives. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | The high polarity of these solvents strongly solvates the aldehyde group. While the large nonpolar cage might limit very high solubility, they are generally effective solvents for many adamantane derivatives.[3] | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors to the aldehyde's oxygen, aiding solubility. However, the strong hydrogen-bonding network of the solvent may be disrupted by the large, nonpolar adamantane cage, limiting overall solubility. A study on a related adamantane derivative suggested ethanol is a suitable solvent.[4] |

| Aqueous | Water | Poor / Insoluble | The molecule is predominantly lipophilic and lacks sufficient hydrogen bonding capability to overcome the strong cohesive energy of water. Adamantane itself is practically insoluble in water.[1][2] |

Experimental Protocols for Quantitative Solubility Determination

For drug development and process chemistry, precise, quantitative solubility data is essential. The following are detailed methodologies for its determination.

Isothermal Shake-Flask Method (Gravimetric/HPLC Analysis)

This is a classical and widely accepted method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of adamantane-1-carbaldehyde to a known mass or volume of the selected organic solvent in a sealed, airtight vial (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer in a thermostatically controlled environment (e.g., an incubator or water bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to settle at the same constant temperature for at least 24 hours.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step must be performed quickly to prevent temperature changes that could alter solubility.

-

-

Quantification (Method A - Gravimetric):

-

Accurately weigh a clean, dry container (e.g., a glass petri dish).

-

Transfer a precise mass of the filtered saturated solution into the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without causing sublimation or decomposition of the adamantane-1-carbaldehyde.

-

Once the solvent is fully evaporated, re-weigh the container with the dry residue.

-

The solubility is calculated as the mass of the residue per mass of the solvent used.

-

-

Quantification (Method B - HPLC):

-

Prepare a series of standard solutions of adamantane-1-carbaldehyde of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into a High-Performance Liquid Chromatography (HPLC) system and plotting the peak area against concentration.

-

Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Laser Monitoring Dynamic Method

This is a modern, automated technique that measures the transition from an unsaturated to a saturated state, allowing for rapid and precise solubility determination.[7][8][9]

Methodology:

-

System Setup:

-

An automated system equipped with a laser probe, a temperature-controlled dissolution vessel, a precision balance, and an automated powder dispensing unit is required.

-

Add a precise, known mass of the chosen organic solvent to the dissolution vessel.

-

Set the desired temperature and begin stirring to ensure thermal equilibrium.

-

-

Titration and Monitoring:

-

The system's laser beam is passed through the solvent. Initially, with a clear solution, the laser intensity detected is high.

-

The automated dispenser incrementally adds small, precisely weighed amounts of adamantane-1-carbaldehyde powder into the stirred solvent.

-

As long as the added solid dissolves, the solution remains clear, and the laser intensity remains high.

-

The saturation point is reached when the added powder no longer dissolves, resulting in a suspension of fine particles. These particles scatter the laser beam, causing a sharp and detectable drop in the laser intensity reaching the detector.

-

-

Data Analysis:

-

The instrument records the total mass of adamantane-1-carbaldehyde added at the exact point where the laser intensity drops, signifying the formation of a saturated solution.

-

The solubility is then calculated as the total mass of solute per mass of solvent at that specific temperature.

-

This process can be repeated at various temperatures to generate a temperature-dependent solubility profile.

-

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in a typical isothermal shake-flask solubility experiment followed by HPLC quantification.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Structure-Solubility Relationship

This diagram illustrates how the distinct structural components of adamantane-1-carbaldehyde influence its solubility across different solvent classes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Adamantane-1-carbaldehyde | High Purity | RUO Supplier [benchchem.com]

- 5. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 6. orientjchem.org [orientjchem.org]

- 7. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

The Adamantane Core: A Diamondoid Scaffold in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a unique tricyclic hydrocarbon, has captivated chemists since its discovery, evolving from a laboratory curiosity to a cornerstone in modern medicinal chemistry and materials science. Its rigid, diamondoid structure imparts exceptional physicochemical properties, including high thermal stability, lipophilicity, and a three-dimensional framework that has proven invaluable in the design of therapeutic agents and advanced polymers. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of adamantane and its derivatives. It details the experimental protocols for key synthetic transformations and presents a consolidated summary of the quantitative physicochemical and pharmacological data for adamantane and its clinically significant derivatives, including amantadine, rimantadine, memantine, saxagliptin, and vildagliptin. Furthermore, this guide illustrates the mechanisms of action of these drugs through detailed signaling pathway diagrams and visualizes key experimental workflows, offering a thorough resource for professionals in drug development and chemical research.

Discovery and History: From Theory to Practical Synthesis

The journey of adamantane began not in a flask, but as a theoretical concept. In 1924, H. Decker first proposed the existence of this C10H16 hydrocarbon, which he named "decaterpene," recognizing its diamond-like structure.[1] It remained a hypothetical molecule until 1933, when Czech chemists Stanislav Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[2][3] They named it adamantane, derived from the Greek "adamas," meaning "unconquerable" or "diamond," a nod to the identical spatial arrangement of its carbon atoms to the diamond crystal lattice.[2][4]

Early attempts at laboratory synthesis were challenging. A 1924 endeavor by German chemist Hans Meerwein resulted not in adamantane, but in a bicyclic compound later named Meerwein's ester, which would ironically become a key precursor in a future synthesis.[4][5] The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941, who utilized Meerwein's ester as a starting material in a multi-step process that yielded a mere 0.16% of adamantane.[4][5]

The pivotal breakthrough that unlocked the potential of adamantane chemistry came in 1957 when Paul von Ragué Schleyer developed a remarkably simple and efficient method.[4] By rearranging dicyclopentadiene's hydrogenation product, tetrahydrodicyclopentadiene, using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in yields of 30-40%.[1][4] This method, still used in laboratory practice, made adamantane and its derivatives readily available for widespread study, catalyzing an explosion of research into its applications in medicine and materials science.[4][6] Subsequent improvements have increased the yield of the Schleyer synthesis to as high as 98% through the use of superacid catalysis.[4]

Physicochemical Properties of Adamantane and its Derivatives

The unique cage-like structure of adamantane confers upon it and its derivatives a distinct set of physicochemical properties. Adamantane itself is a white, crystalline solid with a characteristic camphor-like odor.[4][6] Its high melting point and sublimation at room temperature are unusual for a hydrocarbon of its molecular weight.[4][6] The adamantyl group's high lipophilicity is a key feature exploited in drug design to enhance membrane permeability and protect adjacent functional groups from metabolic degradation.[7]

Below are tables summarizing the key quantitative physicochemical properties of adamantane and its clinically significant derivatives.

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [4][8] |

| Molar Mass | 136.24 g/mol | [4][8] |

| Appearance | White crystalline solid | [4][9] |

| Melting Point | 270 °C (sublimes) | [4][6][9] |

| Boiling Point | Sublimes | [4][6] |

| Density | 1.07 g/cm³ | [4][9] |

| Solubility | ||

| In Water | Practically insoluble | [6][9] |

| In Nonpolar Solvents | Readily soluble | [6] |

Table 2: Physicochemical and Pharmacological Properties of Adamantane Derivatives

| Derivative | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Target | Binding Affinity |

| Amantadine | C₁₀H₁₇N | 151.25 | 180-192 (sublimes) | 10.1, 10.58 | Influenza A M2 proton channel | High-affinity and low-affinity sites |

| Rimantadine | C₁₂H₂₁N | 179.30 | - | - | Influenza A M2 proton channel | - |

| Memantine | C₁₂H₂₁N | 179.30 | - | 10.27, 10.42 | NMDA Receptor | Ki ≈ 1 µM, Kd ≈ 7.6 µM |

| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | - | - | DPP-4 | Ki: 1.3 nM |

| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 149-155 | - | DPP-4 | IC₅₀: 4.5 nM |

Experimental Protocols for the Synthesis of Adamantane and its Derivatives

The following section provides detailed methodologies for the synthesis of adamantane and some of its key derivatives.

Synthesis of Adamantane via Lewis Acid-Catalyzed Rearrangement (Schleyer Synthesis)

This protocol is based on the groundbreaking work of Paul von Ragué Schleyer, which made adamantane widely accessible.

-

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous aluminum chloride

-

Petroleum ether (b.p. 30–60 °C)

-

Chromatography-grade alumina

-

Dry ether

-

Platinum oxide catalyst

-

Dicyclopentadiene

-

-

Procedure:

-

Hydrogenation of Dicyclopentadiene: A solution of purified dicyclopentadiene in dry ether containing platinum oxide is hydrogenated at 50 p.s.i. until the uptake of 2 mole equivalents of hydrogen is complete. The catalyst is removed by filtration, and the filtrate is distilled to yield endo-tetrahydrodicyclopentadiene.

-

Isomerization to Adamantane: Molten endo-tetrahydrodicyclopentadiene is placed in a flask with a magnetic stirrer. Anhydrous aluminum chloride is added, and the mixture is heated and stirred at 150–180 °C for 8–12 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the upper layer is decanted. The reaction flask is rinsed with petroleum ether. The combined petroleum ether suspension is warmed to dissolve the adamantane, decolorized with alumina, and filtered. The filtrate is concentrated and cooled to precipitate solid adamantane, which is then collected by suction filtration.

-

-

Visualization of the Workflow:

Caption: Workflow for the Schleyer synthesis of adamantane.

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane.[10]

-

Materials:

-

1-Bromoadamantane

-

Acetylamide

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Propylene glycol

-

Dichloromethane

-

Aqueous HCl (5N)

-

-

Procedure:

-

Formation of N-(1-adamantyl)acetamide: 1-Bromoadamantane and acetylamide are heated to 125 °C with stirring. Concentrated sulfuric acid is added slowly, and the mixture is maintained at temperature for approximately 3.5 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered, washed, and dried.

-

Hydrolysis and Salt Formation: A mixture of sodium hydroxide, water, and propylene glycol is prepared. N-(1-adamantyl)acetamide is added, and the mixture is heated (e.g., using microwave radiation at 120 °C for 2 hours). After cooling, the reaction mixture is diluted with ice-cold water and extracted with dichloromethane. The combined organic layers are treated with aqueous 5N HCl to precipitate amantadine hydrochloride, which is then filtered and dried.

-

Synthesis of Memantine Hydrochloride

This protocol outlines a two-step, one-pot synthesis from 1,3-dimethyladamantane with an improved overall yield.[1][11]

-

Materials:

-

1,3-Dimethyladamantane

-

Nitric acid

-

Formamide

-

Dichloromethane

-

Aqueous HCl (36%)

-

n-Hexane

-

Ethyl acetate

-

-

Procedure:

-

Formation of N-Formyl-1-amino-3,5-dimethyladamantane: 1,3-Dimethyladamantane is slowly added to nitric acid at 20–25 °C with stirring. Formamide is then added, and the mixture is heated to 85 °C for 2 hours. The reaction is cooled, added to ice-cold water, and extracted with dichloromethane.

-

Hydrolysis and Salt Formation: To the organic extract from the previous step, a mixture of 36% hydrochloric acid and water is added. The mixture is stirred and heated to reflux for 1 hour. The reaction mixture is concentrated, and n-hexane is added. The mixture is heated to reflux and then cooled to precipitate the product. The solid is filtered, washed with cooled ethyl acetate, and dried to yield memantine hydrochloride.

-

Synthesis of Vildagliptin and Saxagliptin Intermediates

The synthesis of the DPP-4 inhibitors vildagliptin and saxagliptin involves the preparation of key adamantane-containing intermediates.

-

Synthesis of 3-Amino-1-adamantanol (Vildagliptin Intermediate): This intermediate is prepared from amantadine hydrochloride via oxidation with a mixture of sulfuric acid and nitric acid, often with boric acid as a catalyst, followed by hydrolysis.[12][13]

-

Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Saxagliptin Intermediate): This key chiral intermediate can be synthesized from 1-adamantanecarboxylic acid through a multi-step process involving acylation, oxidation, oximation, reduction, and Boc-protection, followed by chiral resolution.[14][15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane derivatives are a direct result of their interaction with specific biological targets. The rigid adamantane scaffold often serves to orient pharmacophoric groups for optimal binding.

Amantadine and Rimantadine: Influenza A M2 Proton Channel Blockade

Amantadine and its derivative rimantadine exhibit antiviral activity against the influenza A virus by targeting the M2 protein, a proton-selective ion channel.[16] The M2 channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein complex and the release of the viral genome into the cytoplasm, thus halting viral replication.[16][17]

Caption: Amantadine/Rimantadine block the M2 proton channel.

Memantine: NMDA Receptor Antagonism in Alzheimer's Disease

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][18][19] In Alzheimer's disease, excessive glutamate levels lead to chronic activation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions and subsequent neuronal damage (excitotoxicity).[18][19] Memantine's voltage-dependent binding to the open NMDA receptor channel blocks this pathological Ca²⁺ influx while preserving the physiological receptor activity necessary for learning and memory.[15][18]

Caption: Memantine's neuroprotective mechanism via NMDA receptor blockade.

Saxagliptin and Vildagliptin: DPP-4 Inhibition in Type 2 Diabetes

Saxagliptin and vildagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, leading to improved glycemic control in patients with type 2 diabetes. The adamantane moiety in these molecules contributes to their binding affinity and pharmacokinetic properties.[2][20][21]

Conclusion

The discovery and development of adamantane and its derivatives represent a remarkable journey in organic and medicinal chemistry. From its theoretical prediction to its efficient synthesis, the adamantane cage has proven to be a uniquely versatile scaffold. Its rigid, lipophilic, and three-dimensional nature has been masterfully exploited to create drugs that address a wide range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes. The continued exploration of adamantane chemistry promises to yield new therapeutic agents and advanced materials, underscoring the enduring legacy of this simple yet elegant diamondoid molecule. This guide has provided a comprehensive technical overview to aid researchers and professionals in harnessing the full potential of the adamantane core in their scientific endeavors.

References

- 1. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 2. Amantadine [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adamantane - Wikipedia [en.wikipedia.org]

- 11. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. sfdchem.com [sfdchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadama...: Ingenta Connect [ingentaconnect.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

The Natural Occurrence of Adamantane and Its Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (C₁₀H₁₆), the simplest diamondoid, is a tricyclic saturated hydrocarbon with a unique cage-like structure resembling a single unit of the diamond crystal lattice.[1] This rigid, strain-free molecule and its derivatives have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science, owing to their remarkable thermal stability, high lipophilicity, and unique biological activities.[2][3] The discovery of adamantane in petroleum in 1933 opened a new chapter in the chemistry of polyhedral organic compounds.[1] This guide provides a comprehensive technical overview of the natural occurrence of adamantane and its derivatives, detailing their sources, concentrations, and the experimental methodologies used for their isolation and characterization.

Natural Sources and Abundance

The primary and most significant natural source of adamantane and its numerous derivatives is petroleum, including crude oil, natural gas condensates, and coal.[4] Their presence in these fossil fuels is a result of hydrocarbon rearrangement reactions under acidic conditions in deep reservoirs.[4] While adamantane itself is the most abundant diamondoid, petroleum can contain over thirty of its derivatives.[5]

The concentration of adamantane and its derivatives can vary significantly depending on the oil field and the type of petroleum product. Generally, the content in crude oil is relatively low, ranging from 0.0001% to 0.03%, which is typically insufficient for commercial production.[5] However, certain crude oils can have significantly higher concentrations. For instance, in oil from the Russkoe field in West Siberia, the concentration of adamantanoids can be as high as 6%.[6]

Quantitative Data on Adamantane and its Derivatives in Petroleum

The following tables summarize the quantitative data on the concentration of adamantane and its derivatives found in various petroleum sources.

Table 1: Concentration of Adamantane and its Homologues in Crude Oils and Refined Products

| Sample Type | Compound | Concentration Range (μg/g) | Notes |

| Most Crude Oils | Total Adamantane and 16 alkylated homologues | 40 - 500[7] | |

| South Louisiana Crude Oil | Total Adamantane and 16 alkylated homologues | up to 2,000[7] | High concentration example. |

| Refined Products (e.g., Jet A fuel) | Total Adamantane and 16 alkylated homologues | 0.6 - 1,300[7] | Can reach up to 2,000 μg/g in some cases.[7] |

| Crude Oils | Diamantanes | 5 - 200[7] | |

| Weathered Diesel Fuel | Diamantanes | up to 600[7] | Higher concentration due to weathering. |

| High-Viscosity Naphthenic Oils | Adamantane | 2.7 to 7.6 x 10⁻³ wt %[8] | Corresponds to 27 - 76 μg/g. |

| High-Viscosity Naphthenic Oils | Total C₁₀–C₁₄ adamantanes | 87 to 267 x 10⁻³ wt %[8] | Corresponds to 870 - 2670 μg/g. |

| Iraqi Crude Oils | Adamantane | 1 - 3 ppm (m/m)[9] | Corresponds to 1 - 3 μg/g. |

Table 2: Distribution of Adamantanes and Other Biomarkers in Crude Oil

| Compound Group | Relative Abundance in Saturated Hydrocarbon Fraction |

| Sesquiterpanes | > |

| Terpanes | ≥ |

| Steranes | > |

| Adamantanes | > |

| Diamantanes | |

| Source: Adapted from a 2010 study on diamondoid compounds in crude oils.[7] |

Experimental Protocols

The isolation and characterization of adamantane and its derivatives from complex hydrocarbon mixtures like petroleum require specialized techniques due to their relatively low concentrations and the presence of numerous other compounds.

Isolation of Adamantane from Petroleum

A common method for the isolation of adamantane from petroleum involves adductive crystallization with thiourea, followed by purification.[5][9] Adamantane's high melting point and ability to distill with water vapor are also properties that can be exploited for its separation.[5]

Protocol: Isolation via Thiourea Adduction

-

Fractional Distillation: The crude oil is first subjected to fractional distillation to obtain a fraction enriched in adamantane. Adamantanes are highly enriched in the diesel distillation range of 180 to 287°C.[7]

-

Thiourea Adduct Formation: The adamantane-containing fraction is mixed with a saturated solution of thiourea in a suitable solvent (e.g., methanol). Adamantane and its derivatives form stable crystalline adducts with thiourea, while other hydrocarbons do not.

-

Isolation of Adduct: The crystalline adduct is separated from the liquid hydrocarbon mixture by filtration.

-

Decomposition of Adduct: The adduct is then decomposed, typically by adding water, which dissolves the thiourea and releases the adamantane.

-

Extraction and Purification: The released adamantane is extracted with a non-polar solvent like petroleum ether. The solvent is then evaporated, and the crude adamantane can be further purified by recrystallization or sublimation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of adamantane and its derivatives in petroleum samples.

Protocol: GC-MS Analysis

-

Sample Preparation: The crude oil or its fraction is diluted with a suitable solvent (e.g., dichloromethane). An internal standard (e.g., deuterated adamantane) is added for quantitative analysis.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different hydrocarbon components based on their boiling points and interaction with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Identification and Quantification: Adamantane and its derivatives are identified by their characteristic retention times and mass spectra. For adamantane, the molecular ion peak is at m/z 136.[10] Quantification is performed by comparing the peak area of the analyte to that of the internal standard. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for specific adamantane derivatives by monitoring their characteristic ions.[10]

Signaling Pathways and Mechanisms of Action of Adamantane Derivatives

While adamantane itself is not known to have significant biological activity, several of its derivatives are clinically important drugs. Understanding their mechanism of action provides insight into how the rigid adamantane scaffold can be utilized in drug design.

Memantine: An NMDA Receptor Antagonist

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[7][11] Its primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][12]

In Alzheimer's disease, excessive glutamate activity is thought to lead to excitotoxicity and neuronal damage.[5] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ ions that can lead to cell death.[4] Its voltage-dependent nature and fast kinetics allow it to leave the channel during normal synaptic transmission, thus preserving physiological function.[5][12]

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. droracle.ai [droracle.ai]

- 6. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatographic identification of adamantanes in some Iraqi crude oils - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]

- 11. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 12. droracle.ai [droracle.ai]

The Adamantane Advantage: An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic aliphatic structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its unique lipophilic and steric properties have been exploited to develop a diverse range of therapeutic agents with significant biological activities. This technical guide provides a comprehensive overview of the antiviral, anticancer, antidiabetic, and neurological activities of adamantane derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Antiviral Activity: Targeting Viral Ion Channels